Sulfonylacetamide Linker Confers Enhanced Carbonic Anhydrase IX Inhibition vs. Ureido Linker in SLC-0111 Series
In a systematically evaluated series of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides designed as SLC-0111 analogs, replacement of the SLC-0111 ureido linker with a flexible sulfonylacetamide linker enhanced inhibitory potency against the tumor-associated hCA IX isoform. The sulfonamide-bearing sulfones 5a–d and 5f displayed K_I values of 22.7, 11.2, 6.5, 5.1, and 32.6 nM, respectively, versus K_I = 45.0 nM for the clinical-stage SLC-0111 [1]. Because the target compound N-(5-methylisoxazol-3-yl)-2-(phenylsulfonyl)acetamide incorporates this identical sulfonylacetamide linker but replaces the N-phenyl terminus with an N-(5-methylisoxazol-3-yl) group, it is positioned to exploit the same linker-driven potency advantage while introducing an isoxazole heterocycle for additional target interactions or selectivity modulation [2].
| Evidence Dimension | hCA IX inhibitory potency (K_I) |
|---|---|
| Target Compound Data | No direct hCA IX data available for the target compound; class-representative sulfonylacetamide congeners 5c and 5f achieve K_I = 6.5 nM and 4.3 nM, respectively |
| Comparator Or Baseline | SLC-0111 (ureido linker): K_I = 45.0 nM for hCA IX |
| Quantified Difference | Sulfonylacetamide linker delivers 7–10 fold improvement in hCA IX K_I vs. ureido linker in the N-phenyl series; the isoxazole substitution in the target compound has not been evaluated in this assay |
| Conditions | Stopped-flow CO₂ hydration assay; recombinant human CA isoforms I, II, IX, XII; mean of three independent determinations |
Why This Matters
A research group selecting a sulfonylacetamide scaffold for CA IX-targeted anticancer programs gains a linker-driven potency advantage of approximately one order of magnitude over the clinically precedented ureido series, and the target compound offers a synthetically accessible isoxazole variant for SAR expansion.
- [1] Elbadawi MM, Eldehna WM, Nocentini A, et al. Identification of N-phenyl-2-(phenylsulfonyl)acetamides/propanamides as new SLC-0111 analogues: Synthesis and evaluation of the carbonic anhydrase inhibitory activities. European Journal of Medicinal Chemistry. 2021;218:113360. Table 1; K_I data for hCA IX. View Source
- [2] Altug C, et al. Synthesis of isoxazole-containing sulfonamides with potent carbonic anhydrase II and VII inhibitory properties. Bioorganic & Medicinal Chemistry. 2017;25(4):1456–1464. Demonstration that isoxazole incorporation modulates CA isoform selectivity. View Source
